![molecular formula C14H9BrN2O3 B14323801 2-[(4-Bromophenyl)methyl]-5-nitro-1,3-benzoxazole CAS No. 104233-73-0](/img/structure/B14323801.png)
2-[(4-Bromophenyl)methyl]-5-nitro-1,3-benzoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-Bromophenyl)methyl]-5-nitro-1,3-benzoxazole is an organic compound with the molecular formula C14H9BrN2O3. It is a derivative of benzoxazole, a heterocyclic compound containing both nitrogen and oxygen atoms in its ring structure. The presence of the bromophenyl and nitro groups in the molecule makes it an interesting subject for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Bromophenyl)methyl]-5-nitro-1,3-benzoxazole typically involves multi-step reactions. One common method includes the nitration of a benzoxazole derivative followed by bromination. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and bromine for bromination .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.
化学反応の分析
Types of Reactions
2-[(4-Bromophenyl)methyl]-5-nitro-1,3-benzoxazole can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The benzoxazole ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydroxide or other strong bases are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups into the molecule.
科学的研究の応用
2-[(4-Bromophenyl)methyl]-5-nitro-1,3-benzoxazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It may be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-[(4-Bromophenyl)methyl]-5-nitro-1,3-benzoxazole involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromophenyl group can engage in halogen bonding with biological molecules. These interactions can affect various biochemical pathways, making the compound useful in medicinal chemistry.
類似化合物との比較
Similar Compounds
- 2-(4-Bromophenyl)-1-methyl-5-nitro-1H-benzimidazole
- 4-Bromophenylacetic acid
- 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile
Uniqueness
2-[(4-Bromophenyl)methyl]-5-nitro-1,3-benzoxazole is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its structure also makes it a versatile building block for the synthesis of more complex molecules.
特性
CAS番号 |
104233-73-0 |
|---|---|
分子式 |
C14H9BrN2O3 |
分子量 |
333.14 g/mol |
IUPAC名 |
2-[(4-bromophenyl)methyl]-5-nitro-1,3-benzoxazole |
InChI |
InChI=1S/C14H9BrN2O3/c15-10-3-1-9(2-4-10)7-14-16-12-8-11(17(18)19)5-6-13(12)20-14/h1-6,8H,7H2 |
InChIキー |
KXQJAJIZJYOZAY-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CC2=NC3=C(O2)C=CC(=C3)[N+](=O)[O-])Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



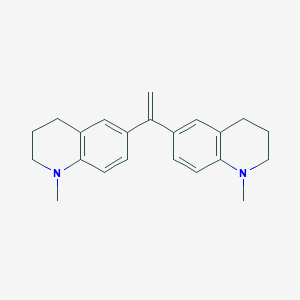
![Bis(2,4,6-trimethylphenyl)[(2,4,6-trimethylphenyl)ethynyl]borane](/img/structure/B14323735.png)
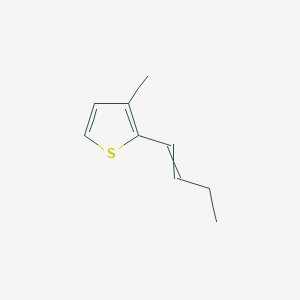
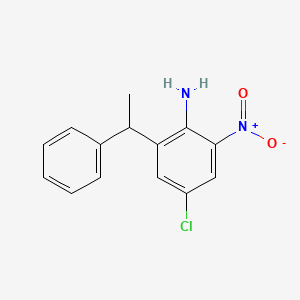
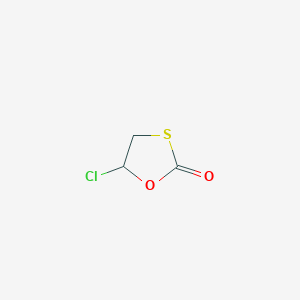

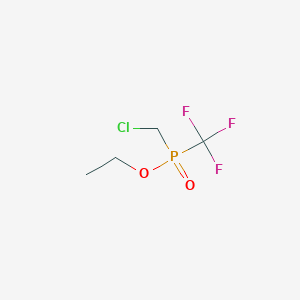
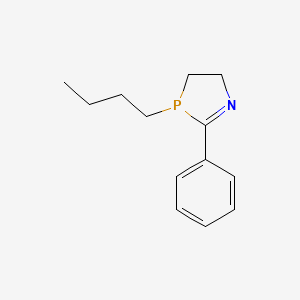
![2-[(Phenylsulfanyl)methyl]oxane](/img/structure/B14323781.png)
![1-[2-(2-Butoxyethoxy)ethoxy]decane](/img/structure/B14323787.png)
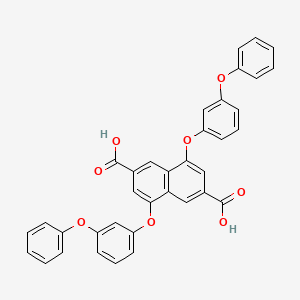

![1-[(4-Bromophenyl)methyl]-3-cyanoquinolin-1-ium bromide](/img/structure/B14323796.png)
